molecular formula C5H7NO2 B1289115 (5-Methyl-1,3-oxazol-2-yl)methanol CAS No. 888022-42-2

(5-Methyl-1,3-oxazol-2-yl)methanol

Cat. No.: B1289115
CAS No.: 888022-42-2
M. Wt: 113.11 g/mol
InChI Key: JDRBDIIAXYFTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-1,3-oxazol-2-yl)methanol is a heterocyclic compound featuring an oxazole ring with a methyl group at the 5-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methylpropan-1-ol with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines.

    Substitution: The hydroxymethyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Formation of (5-Methyl-1,3-oxazol-2-yl)carboxylic acid.

    Reduction: Formation of (5-Methyl-1,3-oxazol-2-yl)methanamine.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

(5-Methyl-1,3-oxazol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-oxazol-2-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

  • (5-Methyl-1,3-oxazol-2-yl)methanamine
  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide
  • (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol

Comparison: (5-Methyl-1,3-oxazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(5-methyl-1,3-oxazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRBDIIAXYFTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622313
Record name (5-Methyl-1,3-oxazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888022-42-2
Record name (5-Methyl-1,3-oxazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.